6-((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
This compound belongs to the nicotinonitrile family, characterized by a pyridine core substituted with a nitrile group. Its structure includes a piperidin-4-yloxy linker functionalized with a 4-methylthiophene-2-carbonyl moiety. The thiophene and piperidine groups contribute to lipophilicity and conformational flexibility, distinguishing it from simpler nicotinonitrile derivatives .
Properties
IUPAC Name |
6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-8-15(23-11-12)17(21)20-6-4-14(5-7-20)22-16-3-2-13(9-18)10-19-16/h2-3,8,10-11,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWPXJKOGQZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, chemical properties, and biological activities of this compound, supported by relevant data and case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 319.41 g/mol |
| CAS Number | 2198821-66-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiophene derivative followed by the formation of the piperidine ring. The final step involves coupling these intermediates with a nitrile group under controlled conditions. The use of catalysts and specific reaction conditions enhances yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and piperidine rings have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
A study demonstrated that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against E. coli and S. aureus, suggesting potential utility in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. For example, related compounds have been tested against several cancer cell lines, including human pancreatic cancer (Patu8988), showing cytotoxic effects that could be attributed to their ability to induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to a cascade of biochemical events, influencing processes like apoptosis or microbial resistance.
Case Studies
-
Antimicrobial Efficacy
- In a controlled study, derivatives were tested for antimicrobial efficacy against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM.
-
Anticancer Screening
- A series of compounds based on the piperidine scaffold were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells.
Comparison with Similar Compounds
Substituent Variations in Nicotinonitrile Derivatives
The compound’s closest analogues include:
Key Observations :
- Lipophilicity: The target compound’s 4-methylthiophene group increases logP compared to naphthalene or quinoline derivatives (e.g., 6-((5-Formylquinolin-8-yl)oxy)nicotinonitrile) .
- Synthetic Routes: Unlike analogues synthesized via malononitrile-aldehyde condensations , the target compound likely employs piperidine-thiophene coupling, as inferred from supplier data .
- Biological Relevance : Piperidine/thiophene hybrids (e.g., the target compound) show higher predicted blood-brain barrier permeability vs. methylpiperazine derivatives (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenyl-pyridine-3-carbonitrile) .
Crystallographic and Thermodynamic Properties
- Crystal Packing: The 2013 crystal study of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile revealed planar pyridine-thiophene stacking, stabilizing the lattice . The target compound’s piperidine-thiophene linkage may induce non-planar conformations, reducing crystallinity.
- Melting Points : Methylpiperazine derivatives (e.g., ~200–220°C) exhibit higher melting points than formylnaphthalene analogues (~160–180°C) , suggesting the target compound’s melting range may fall between 170–200°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
